

In-Depth Technical Guide: 2,4-Diamino-6-ethoxypyrimidine (CAS: 116436-03-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Diamino-6-ethoxypyrimidine**

Cat. No.: **B038581**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-ethoxypyrimidine is a substituted pyrimidine derivative. While not extensively studied for its own biological activities, it holds significance in the pharmaceutical industry, primarily as a known impurity and synthetic intermediate related to Minoxidil. Minoxidil is a potent antihypertensive agent and is widely known for its use in the treatment of androgenic alopecia.^[1] The presence and control of impurities such as **2,4-diamino-6-ethoxypyrimidine** are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for **2,4-Diamino-6-ethoxypyrimidine** is provided below. This data is essential for its handling, characterization, and formulation.

Property	Value	Source
CAS Number	116436-03-4	[1] [2]
Molecular Formula	C ₆ H ₁₀ N ₄ O	[1] [2]
Molecular Weight	154.17 g/mol	[1] [2]
Appearance	Solid	[2]
Melting Point	160 °C	[2]
Boiling Point	420.8 ± 48.0 °C at 760 mmHg	[2]
Purity (Typical)	≥97%	[2]
Storage Temperature	4°C, protect from light	[2]

Synthesis

While a specific, detailed protocol for the synthesis of **2,4-Diamino-6-ethoxypyrimidine** is not readily available in peer-reviewed literature, a plausible and efficient synthetic route can be derived from established methods for the synthesis of related 2,4-diamino-6-substituted pyrimidines. The most common pathway involves the nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with sodium ethoxide.

Proposed Experimental Protocol: Synthesis of 2,4-Diamino-6-ethoxypyrimidine

This protocol is based on analogous syntheses of similar compounds.

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

The precursor, 2,4-diamino-6-chloropyrimidine, is synthesized from the more readily available 2,4-diamino-6-hydroxypyrimidine.

- Materials:
 - 2,4-Diamino-6-hydroxypyrimidine

- Phosphorus oxychloride (POCl₃)
- Diisopropylethylamine (DIPEA) (optional, as a catalyst)
- Ice water
- Sodium hydroxide (NaOH) solution
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
 - Heat the mixture to 97 °C and stir for 17 hours.
 - After completion of the reaction, cool the mixture to room temperature and slowly add it to ice water with vigorous stirring.
 - Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.
 - Cool the solution and adjust the pH to 8 with a NaOH solution.
 - Extract the product with ethyl acetate (3 x 150 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.

Step 2: Synthesis of **2,4-Diamino-6-ethoxypyrimidine**

- Materials:
 - 2,4-Diamino-6-chloropyrimidine
 - Sodium ethoxide (NaOEt)

- Anhydrous ethanol (EtOH)
- Saturated ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄)
- Procedure:
 - In a dry, inert atmosphere (e.g., under argon), dissolve 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) in anhydrous ethanol (10 mL).
 - Add sodium ethoxide (0.17 g, 2.5 mmol) to the solution.
 - Heat the reaction mixture to reflux and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).
 - Extract the product with ethyl acetate (3 x 30 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain **2,4-diamino-6-ethoxypyrimidine**.

Analytical Characterization

As a reference standard for a pharmaceutical impurity, the analytical characterization of **2,4-Diamino-6-ethoxypyrimidine** is crucial. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) with detailed analytical data.

Analytical Technique	Expected Data
¹ H NMR	Spectral data confirming the presence of ethoxy and amino protons, and the pyrimidine ring proton.
¹³ C NMR	Spectral data showing the expected number of carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol).
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H (amino groups), C-O (ether), and C=N/C=C (pyrimidine ring) bonds.
High-Performance Liquid Chromatography (HPLC)	Determination of purity, typically ≥97%.

Biological Activity and Signaling Pathways

There is a notable lack of publicly available scientific literature detailing the biological activity or the mechanism of action of **2,4-Diamino-6-ethoxypyrimidine**. Searches for such information predominantly lead to studies on the structurally similar but distinct compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP). DAHP is a known inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), which in turn affects the production of nitric oxide (NO). However, it is crucial to note that this activity is associated with the 6-hydroxy analogue and cannot be extrapolated to the 6-ethoxy derivative without experimental validation.

Given its role as a process-related impurity in the synthesis of Minoxidil, the primary focus in a drug development context is on its detection, quantification, and control to ensure the safety and purity of the final drug product, rather than on its own pharmacological effects.

Visualizations

Synthetic Workflow for 2,4-Diamino-6-ethoxypyrimidine

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2,4-Diamino-6-ethoxypyrimidine**.

Logical Relationship: Role as a Minoxidil Impurity

[Click to download full resolution via product page](#)

Caption: Formation of **2,4-Diamino-6-ethoxypyrimidine** as a Minoxidil impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN107235919B - Process for synthesizing minoxidil - Google Patents
[patents.google.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Diamino-6-ethoxypyrimidine (CAS: 116436-03-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038581#2-4-diamino-6-ethoxypyrimidine-cas-number-116436-03-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com